molecular formula C6H11N B2490102 6-Azabicyclo[3.1.1]heptane CAS No. 286-39-5

6-Azabicyclo[3.1.1]heptane

Cat. No.: B2490102
CAS No.: 286-39-5
M. Wt: 97.161
InChI Key: DENNCEQUAZKJGC-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.1.1]heptane is a bicyclic organic compound that features a nitrogen atom within its structure. This compound is known for its unique three-dimensional shape, which makes it an interesting subject of study in various fields, including medicinal chemistry and organic synthesis. The structure of this compound is characterized by a seven-membered ring system that includes a nitrogen atom, making it a valuable scaffold for the development of bioactive molecules .

Mechanism of Action

Target of Action

6-Azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine

Mode of Action

The exact mode of action of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it can be inferred that it may interact with histamine receptors, potentially leading to changes in the signaling pathways associated with these receptors.

Biochemical Pathways

The specific biochemical pathways affected by 6-Azabicyclo[31As a component of rupatidine , it may be involved in the modulation of histamine signaling pathways, which play a crucial role in allergic reactions.

Pharmacokinetics

The pharmacokinetics of 6-Azabicyclo[31It is noted that the compound shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . This suggests that it may have favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of 6-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may contribute to the antihistamine effects of this drug, potentially leading to a reduction in allergic symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate. This intermediate is then hydrolyzed to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . Another method involves the reduction of spirocyclic oxetanyl nitriles, which provides a scalable route to 3-azabicyclo[3.1.1]heptanes .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available bulk reagents. The key steps include the preparation of intermediates on a kilogram scale, followed by functional group transformations to obtain the desired product .

Comparison with Similar Compounds

6-Azabicyclo[3.1.1]heptane is unique due to its three-dimensional structure and the presence of a nitrogen atom within the ring system. Similar compounds include:

Properties

IUPAC Name

6-azabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5-4-6(3-1)7-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENNCEQUAZKJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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